N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide
Description
This compound is a fluorinated benzamide derivative featuring a 4,5,6,7-tetrahydroindazole core substituted with 2-fluorophenyl and 4-fluorobenzyl groups. Its structure combines a benzamide moiety linked to a tetrahydroindazole scaffold, which is further functionalized with fluorine atoms to enhance electronic and steric properties. Such modifications are common in medicinal chemistry to optimize pharmacokinetics and target binding .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O/c28-20-13-9-18(10-14-20)17-30-27(33)19-11-15-21(16-12-19)32-26(22-5-1-3-7-24(22)29)23-6-2-4-8-25(23)31-32/h1,3,5,7,9-16H,2,4,6,8,17H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMUKGRSKAJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide is a compound with the molecular formula C27H23F2N3O and a molecular weight of 443.498 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article reviews its biological activity, including data from case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide exhibits various biological activities. The following sections detail specific activities and findings from relevant studies.
Antimicrobial Activity
A study evaluated the antimicrobial activity of several benzamide derivatives, including N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide. The compound demonstrated significant inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide | E. coli | 12 µg/mL |
| N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide | S. aureus | 15 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent.
Anti-Tubercular Activity
In a separate investigation focused on anti-tubercular agents, derivatives of benzamide were synthesized and tested against Mycobacterium tuberculosis. While specific data for N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide was not highlighted in the primary findings, the general class of compounds showed promising activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . This suggests potential for further exploration in tuberculosis treatment.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human embryonic kidney (HEK-293) cells to evaluate the safety profile of this compound. The results indicated that N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide exhibited low toxicity with an IC50 value greater than 50 µg/mL . Such findings are critical for determining the viability of this compound in therapeutic applications.
Case Studies
- Study on Benzamide Derivatives : A comprehensive study synthesized a series of benzamide derivatives and evaluated their biological activities. Among these compounds was N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide which showed significant antimicrobial properties and moderate cytotoxicity .
- Docking Studies : Molecular docking studies revealed favorable interactions between this compound and target proteins associated with bacterial cell wall synthesis. These interactions suggest a mechanism by which the compound exerts its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents and scaffold modifications. Below is a detailed analysis:
N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide ()
- Structural Differences : The 4-fluorobenzyl group in the target compound is replaced with a cycloheptyl moiety.
- Steric bulk may reduce binding affinity in targets requiring precise molecular fitting.
- Synthesis : Likely synthesized via similar coupling reactions, as both compounds share the tetrahydroindazol-benzamide backbone .
N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (Compound 127, )
- Structural Differences : Replaces the tetrahydroindazole with a piperidine ring and introduces a thiophene-carbonyl group.
- Implications :
- The piperidine-thiophene moiety may enhance interactions with polar residues in enzymatic targets (e.g., proteases or kinases).
- Fluorine substitution at 2,3-positions on the benzamide could modulate electron-withdrawing effects, influencing reactivity.
N-[(4R)-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,1-benzoxazole-3-carboxamide ()
- Structural Differences : Substitutes the benzamide with a benzoxazole-carboxamide group and introduces stereochemistry at the indazole position.
- Implications :
- The benzoxazole ring may improve metabolic stability due to reduced susceptibility to oxidative degradation.
- The (4R)-configured indazole could lead to enantioselective target engagement, critical for chiral receptors.
- Spectral Data : Structural confirmation via 1H-NMR and IR (e.g., absence of νS-H bands at 2500–2600 cm⁻¹ confirms thione tautomer stability) aligns with methods in .
Comparative Data Table
Computational and Experimental Insights
- Docking Studies : Glide docking (–7) suggests that fluorine substitutions improve ligand-receptor interactions by reducing desolvation penalties and enhancing hydrophobic enclosure effects. For example, the dual fluorine in the target compound may stabilize π-π stacking with aromatic residues .
- Synthesis Challenges : highlights that S-alkylation (vs. N-alkylation) dominates in triazole derivatives, which could influence regioselectivity during analog synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
